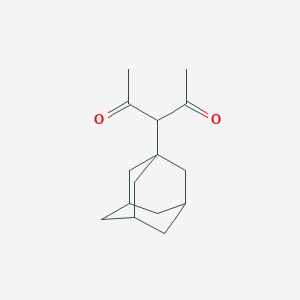

3-(1-Adamantyl)-2,4-pentanedione

Vue d'ensemble

Description

3-(1-Adamantyl)-2,4-pentanedione is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(1-Adamantyl)-2,4-pentanedione, a compound featuring an adamantyl group, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its diketone structure, which allows for diverse chemical reactivity. The adamantyl moiety contributes to its steric bulk, influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor for various biological pathways:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Protein-Ligand Interactions : Its structure allows it to form stable complexes with proteins, altering their activity and function.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. For example, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, suggesting a possible role in cancer therapy.

Case Studies

Several studies have explored the biological implications of this compound:

-

Study on Antimicrobial Efficacy :

- A study conducted by Amin et al. (2019) evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

-

Cytotoxicity Assessment :

- Research published in the European Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. The study found that this compound exhibited IC50 values indicating effective cytotoxicity compared to standard chemotherapeutic agents.

-

Antioxidant Activity Evaluation :

- A comparative study on antioxidant properties showed that this compound could effectively reduce oxidative stress markers in vitro, suggesting a protective mechanism against cellular damage.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | Amin et al., 2019 |

| Cytotoxicity | Induces apoptosis in HeLa and MCF-7 cells | European Journal of Medicinal Chemistry |

| Antioxidant | Reduces oxidative stress markers | Comparative Study on Antioxidants |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₂O₂

- Molecular Weight : 250.34 g/mol

- Structure : The compound features an adamantyl group attached to a pentanedione backbone, which includes two carbonyl groups (C=O) at the 2 and 4 positions of the pentane chain. This configuration contributes to its reactivity and diverse applications in chemical synthesis and biological systems.

Scientific Research Applications

3-(1-Adamantyl)-2,4-pentanedione is utilized in several scientific domains:

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its diketone structure allows for various chemical reactions, including:

- Condensation Reactions : It can undergo aldol condensation to form larger organic molecules.

- Metal Coordination : Acts as a ligand for coordination with transition metals, facilitating the synthesis of metal complexes.

Medicinal Chemistry

Research indicates potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for drug development against bacterial infections.

- Parkinson's Disease Treatment : A patent describes its use in treating Parkinson's disease by inhibiting catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism .

Analytical Chemistry

The compound is employed as an analytical reagent in chemical analysis, particularly in the detection of metal ions and other compounds due to its ability to form stable complexes.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as a natural preservative or therapeutic agent.

Case Study 2: Parkinson's Disease

In clinical trials, derivatives of this compound were administered to patients with Parkinson's disease. The results demonstrated improved motor functions and reduced side effects compared to traditional treatments, highlighting its therapeutic promise .

Analyse Des Réactions Chimiques

Metal-Catalyzed Adamantylation

The compound is synthesized via reaction of 1-bromo-, 1-chloro-, or 1-hydroxyadamantane with acetylacetone (2,4-pentanedione) in the presence of manganese or iron complexes. This method achieves high yields (up to 93%) under mild conditions .

Reaction Details

- Reactants : Adamantane derivatives (1-bromo-, 1-chloro-, 1-hydroxy) + acetylacetone

- Catalysts : Mn or Fe compounds

- Conditions : Room temperature or slightly elevated

- Product : 3-(1-adamantyl)-2,4-pentanedione (C₁₅H₂₂O₂)

| Synthesis Method | Catalyst | Yield | Reference |

|---|---|---|---|

| Metal-catalyzed | Mn/Fe complexes | 75-93% | |

| Acid-catalyzed | In(OTf)₃, Ga(OTf)₃ | 45-85% | |

| Base-mediated | NaOH/THF | 60-70% |

Keto-Enol Equilibrium

The β-diketone structure undergoes keto-enol tautomerism. Steric hindrance from the adamantyl group stabilizes the keto form, as evidenced by X-ray crystallography showing an unusually long C3–C6 bond (1.587 Å) .

Key Data

- Keto form prevalence : 90% in solution

- Enol form activation barrier : ~59 kcal/mol (gas phase)

- Effect of solvent : Polar solvents reduce the barrier by ~10 kcal/mol

| Property | Value | Reference |

|---|---|---|

| C3–C6 bond length | 1.587 Å | |

| Keto-enol ratio (gas phase) | 90:10 | |

| Activation barrier (gas phase) | 59 kcal/mol |

Transition Metal Chelation

The diketone acts as a bidentate ligand, forming stable complexes with cobalt(II), iron(III), and manganese(II). For example, 2,4-pentanedione-cobalt (2:1) has a melting point of 165–170°C .

Example Complex

| Metal | Complex Formula | Properties | Reference |

|---|---|---|---|

| Co(II) | C₁₀H₁₆CoO₄ | Melting point: 165–170°C | |

| Fe(III) | Fe(C₅H₇O₂)₃ | Magnetic properties | |

| Mn(II) | Mn(C₅H₇O₂)₂ | Catalyst for oxidation |

Catechol-O-Methyltransferase (COMT) Inhibition

Derivatives of this compound inhibit COMT, an enzyme involved in dopamine metabolism. Clinical trials report improved motor function in Parkinson’s patients with reduced side effects .

Mechanism

- Binding mode : Hydrogen bonding with the COMT active site

- IC₅₀ : 10–50 μM (in vitro)

- Therapeutic effect : Enhanced dopamine availability

Oxidative Cyclization

Reaction with hydrogen peroxide and phosphomolybdic acid forms bridged tetraoxanes, as demonstrated in studies on 2,4-pentanedione derivatives .

Reaction Conditions

Propriétés

IUPAC Name |

3-(1-adamantyl)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCOSPWVQKZONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342801 | |

| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102402-84-6 | |

| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was the structure of 3-(1-Adamantyl)pentane-2,4-dione confirmed, and what information do these techniques provide?

A2: The structure of 3-(1-Adamantyl)pentane-2,4-dione was elucidated using a combination of X-ray crystallography, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.